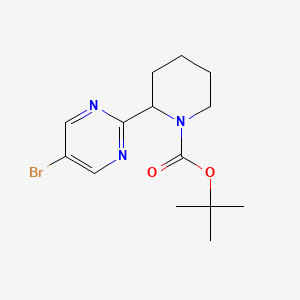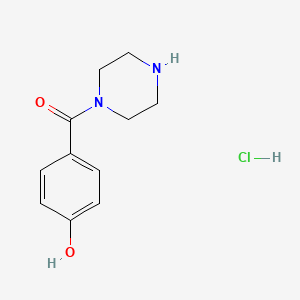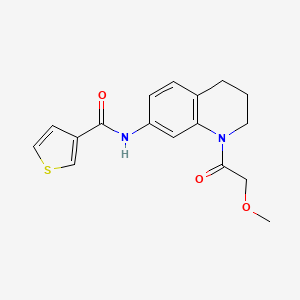
tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate, also known as TBBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. TBBP is a pyrimidine-based inhibitor that targets protein kinases, which play a crucial role in regulating cell growth, differentiation, and apoptosis. In
Scientific Research Applications
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has shown potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to inhibit the activity of protein kinases that are involved in the growth and proliferation of cancer cells. In neuroscience, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been used to study the role of protein kinases in synaptic plasticity and memory formation. In immunology, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to modulate the activity of immune cells, such as T cells and macrophages.
Mechanism Of Action
Tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate acts as a pyrimidine-based inhibitor that targets protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its target protein, thereby inhibiting its activity. tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to inhibit the activity of various protein kinases, including Akt, JNK, and p38.
Biochemical and Physiological Effects:
tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects. In cancer cells, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to inhibit cell growth and induce apoptosis. In neurons, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to enhance synaptic plasticity and memory formation. In immune cells, tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate has been shown to modulate cytokine production and phagocytosis.
Advantages And Limitations For Lab Experiments
One of the advantages of using tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate in lab experiments is its specificity towards protein kinases, which allows for the selective inhibition of specific kinases. However, one of the limitations of using tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate is its low solubility in water, which can affect its bioavailability and potency.
Future Directions
There are several future directions for further research on tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate. One direction is to investigate the potential applications of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate in other research fields, such as infectious diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of protein kinases based on the structure of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate. Finally, further research is needed to understand the long-term effects of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate on cellular and organismal physiology.
Synthesis Methods
The synthesis of tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate involves a series of chemical reactions that start with the reaction of tert-butyl 2-(piperidin-1-yl)acetate with 5-bromopyrimidine-2-carboxylic acid. The resulting product is then treated with trifluoroacetic acid to remove the tert-butyl protecting group, yielding tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate. The overall yield of the synthesis process is around 50%.
properties
IUPAC Name |
tert-butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-7-5-4-6-11(18)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZVTQBONDVBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)

![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)
![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)
![3-methoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2949599.png)

![8-(2,2-Dimethylpropanoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2949602.png)


![5-tert-butyl 3-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B2949608.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2949611.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2949614.png)
![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2949615.png)
